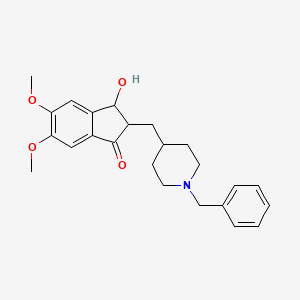3-Hydroxy Donepezil
CAS No.: 2097683-67-3
Cat. No.: VC2903665
Molecular Formula: C24H29NO4
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097683-67-3 |
|---|---|
| Molecular Formula | C24H29NO4 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C24H29NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20,23,26H,8-12,15H2,1-2H3 |
| Standard InChI Key | BAUCJPGULMYPTE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O)OC |
Introduction
Chemical Structure and Properties
Molecular Identity and Nomenclature
3-Hydroxy Donepezil is formally identified as 2-[(1-benzylpiperidin-4-yl)methyl]-3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one according to IUPAC nomenclature . The compound is registered with CAS number 2097683-67-3 and UNII identifier 2YE6CPY2J4 . Several synonyms exist for this compound, including 2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one and 3-Hydroxydonepezil .
The molecular structure features the core indanone scaffold present in Donepezil with an additional hydroxyl group at the 3-position. This structural modification distinguishes it from the parent compound while maintaining many of the key pharmacophoric elements that characterize acetylcholinesterase inhibitors of this class .
Physical and Chemical Properties
3-Hydroxy Donepezil possesses distinct physicochemical properties that influence its behavior in biological systems and pharmaceutical formulations. The compound has a molecular formula of C24H29NO4, differing from Donepezil (C24H29NO3) by the addition of one oxygen atom . The molecular weight is 395.5 g/mol, slightly higher than Donepezil's 379.5 g/mol due to the additional hydroxyl group .
Table 1: Physicochemical Properties of 3-Hydroxy Donepezil
The compound's XLogP3-AA value of 3.2 suggests moderate lipophilicity, indicating potential membrane permeability while maintaining some degree of water solubility . The presence of one hydrogen bond donor and five hydrogen bond acceptors provides capacity for interactions with biological macromolecules, potentially influencing receptor binding characteristics .
Structural Identification Parameters
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C24H29NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20,23,26H,8-12,15H2,1-2H3 |
| InChIKey | BAUCJPGULMYPTE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O)OC |
These parameters facilitate unambiguous identification across different chemical databases and analytical platforms, ensuring consistency in research and quality control applications .
Metabolic Pathway and Formation
Metabolite Profile and Quantification
In metabolism studies using 14C-labeled Donepezil in healthy volunteers, 3-Hydroxy Donepezil was identified among the hydroxylation metabolites recovered in fecal samples . These hydroxylation metabolites, referred to as M1 and M2 in the research literature, accounted for 0.66% and 0.59% of the recovered dose, respectively .
The relatively small proportion of 3-Hydroxy Donepezil in the metabolite profile reflects the complex metabolism of Donepezil, which involves multiple pathways and results in numerous metabolites with varying concentrations . On average, these hydroxylated metabolites represented less than 0.4% of the dose per time interval in the study samples .
Excretion patterns indicated that 3-Hydroxy Donepezil levels declined over time, with average representation decreasing from 0.75% of the dose during early phases (days 2-3) to 0.06% by later phases (days 9-10) . This pattern suggests continuous clearance of this metabolite through elimination pathways .
Research Applications
Metabolite Profiling and Pharmacokinetic Studies
3-Hydroxy Donepezil serves as an important target analyte in metabolite profiling studies for Donepezil . Detection and quantification of this compound in biological samples contribute to understanding the pharmacokinetic properties of Donepezil, including its metabolism, distribution, and elimination pathways .
Research has established that parent Donepezil represented approximately 25% of the recovered radioactivity across most plasma time intervals in metabolism studies, with the proportion increasing to about 40% during the 6-8 hour interval . This information, combined with data on metabolites like 3-Hydroxy Donepezil, provides insights into the complex disposition of Donepezil in the human body .
Structure-Activity Relationship Studies
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), likely provide effective means for separating and detecting 3-Hydroxy Donepezil in complex matrices . The availability of reference standards facilitates method development and validation for accurate quantification .
Reference Standards
The compound is available in various quantities for research purposes, supporting applications in method development, validation, and pharmacological studies . The provision of authenticated reference materials ensures consistency and reliability in analytical results across different laboratories and studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume